Hyoscyamine hydrobromide

Description

Properties

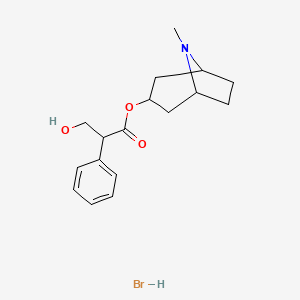

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDNSFSBCMCXSK-BXSBZORQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889342 |

Source

|

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-03-6 |

Source

|

| Record name | Hyoscyamine hydrobromide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYOSCYAMINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWT50P9S79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Structure and Stereochemistry of Hyoscyamine Hydrobromide: A Technical Guide

Topic: Chemical Structure and Stereochemistry of Hyoscyamine Hydrobromide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

Hyoscyamine hydrobromide is the hydrobromide salt of (-)-hyoscyamine, a tropane alkaloid found in Solanaceae plants (e.g., Atropa belladonna, Hyoscyamus niger).[1][2][3] It acts as a potent competitive antagonist of muscarinic acetylcholine receptors.[2][4][5] This guide focuses on the critical stereochemical distinction between hyoscyamine and its racemate, atropine. While atropine is a 50:50 mixture of the (R)- and (S)-enantiomers, hyoscyamine is the pure levorotatory (S)-isomer, which possesses significantly higher anticholinergic activity.[1][2][3] Understanding the stability of this chiral center is paramount, as the molecule is prone to base-catalyzed racemization, a critical quality attribute in pharmaceutical formulation.[2][6]

Chemical Architecture

Molecular Identity

Hyoscyamine is an ester conjugate of tropine (a bicyclic amine) and tropic acid (an aromatic acid).[1][2][3] The hydrobromide salt improves aqueous solubility and stability for therapeutic use.[2]

-

IUPAC Name: (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate hydrobromide.[1][2][3][7]

-

Molecular Formula: C

H -

Molecular Weight: 370.29 g/mol (Salt); 289.37 g/mol (Free Base)[1][2][3]

Structural Connectivity

The molecule consists of a rigid tropane skeleton bridged by an ester linkage to a flexible tropic acid side chain.[2] The tropane ring adopts a chair conformation, with the N-methyl group typically in an equatorial position in solution, though crystal packing can influence this.[2]

Figure 1: Structural Connectivity Diagram

[2]

Stereochemical Analysis

The Chiral Center

The defining feature of hyoscyamine is the stereocenter at the

While the tropane ring itself contains chiral centers at C1 and C5, the molecule has a plane of symmetry passing through the nitrogen and C3 if not for the ester attachment. Thus, the optical activity and the distinction from atropine arise entirely from the asymmetry of the tropic acid residue.

Hyoscyamine vs. Atropine[3][5][6][11]

-

Hyoscyamine: Pure (S)-enantiomer.[1][2][3][11] Approx. 2x more potent than atropine in antimuscarinic activity because the (R)-isomer (found in atropine) has significantly lower binding affinity for muscarinic receptors [2].[1][2][3]

-

Atropine: Racemic mixture (50% S, 50% R).[1][2] Formed via racemization of hyoscyamine.[2][6]

Stability and Racemization Mechanism[3][6]

The most critical degradation pathway for hyoscyamine is racemization .[2] This process converts the active (S)-isomer into the less active (R)-isomer, eventually forming the racemic mixture (atropine).[1][2][3]

Mechanism

Racemization is catalyzed by base and heat.[2][6] The acidic proton on the

Figure 2: Racemization Pathway

Practical Implications

-

pH Sensitivity: Solutions above pH 6.0 accelerate racemization significantly.[1][2] Optimal stability is typically found in the pH 3.0–4.5 range.[2]

-

Thermal Stress: Autoclaving or high-temperature manufacturing steps can induce partial racemization.[1][2][3]

-

Hydrolysis: In addition to racemization, the ester bond is susceptible to hydrolysis, yielding tropine and tropic acid.[2][6] This is also base-catalyzed.[1][2][3]

Physical and Analytical Characterization

Physical Properties Table

| Property | Value / Description |

| Appearance | White, crystalline powder |

| Melting Point | 149°C – 152°C (Anhydrous) [1] |

| Solubility | Freely soluble in water and ethanol; soluble in chloroform.[1][2][3] |

| Crystal System | Monoclinic (P2 |

| Hygroscopicity | Moderately hygroscopic; often handled as hemihydrate.[1][2] |

Analytical Methodologies

Distinguishing hyoscyamine from atropine requires chiral separation techniques, as they share identical mass spectra and non-chiral chromatographic retention times.[2]

-

Polarimetry: The classical method.[2] A specific rotation less negative than -24° indicates the presence of the (R)-isomer (partial racemization).[1][2][3]

-

Chiral HPLC: Uses chiral stationary phases (e.g., silica-bonded cyclodextrins or amylose derivatives) to resolve the (S) and (R) peaks.[1][2][3]

-

Capillary Electrophoresis (CE): Often uses sulfated

-cyclodextrins as chiral selectors in the background electrolyte [3].[1][2][3]

Figure 3: Analytical Workflow for Purity

References

-

United States Pharmacopeia (USP). Hyoscyamine Hydrobromide Monograph. USP-NF.[1][2][3][12][13] Link (Note: Requires subscription; referenced via standard pharmacopeial limits).[1][2][3]

-

PubChem. Hyoscyamine.[1][2] National Library of Medicine.[2] Link

-

Heine, S., et al. (2003).[1][2] Determination of L-hyoscyamine in atropine and D-hyoscyamine in L-hyoscyamine by chiral capillary electrophoresis. Electrophoresis, 24(15), 2687-2692.[1][2][3] Link

-

ChemicalBook. Hyoscyamine Hydrobromide Properties and Safety. Link

Sources

- 1. Scopolamine hydrobromide hydrate | C17H28BrNO7 | CID 656679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugfuture.com [drugfuture.com]

- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Hyoscyamine | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. studyguides.com [studyguides.com]

- 7. Hyoscyamine hydrobromide, (+)- | C17H24BrNO3 | CID 25021785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 9. Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)- | C17H23NO3 | CID 154417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. The crystal structure of (–)-(S)-hyoscine hydrobromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. trungtamthuoc.com [trungtamthuoc.com]

- 13. trungtamthuoc.com [trungtamthuoc.com]

Mechanism of action of hyoscyamine hydrobromide on muscarinic receptors

Topic: Mechanism of action of hyoscyamine hydrobromide on muscarinic receptors Content Type: In-depth technical guide/whitepaper Audience: Researchers, scientists, and drug development professionals

Mechanism of Action, Receptor Kinetics, and Experimental Characterization[1]

Executive Summary

Hyoscyamine hydrobromide is the hydrobromide salt of hyoscyamine, a tropane alkaloid and the levorotatory (

Molecular Pharmacology & Stereochemistry

2.1 Stereochemical Potency

Hyoscyamine is the (

-

l-Hyoscyamine: High-affinity binder to the orthosteric site of mAChRs.

-

d-Hyoscyamine: Low affinity (100-fold lower), essentially inactive.

-

Implication: Clinical dosing of hyoscyamine requires roughly 50% of the mass of atropine to achieve equivalent receptor occupancy.

2.2 Mode of Binding: Inverse Agonism

While classically defined as a competitive antagonist, hyoscyamine functions thermodynamically as an inverse agonist .

-

Constitutive Activity: mAChRs, particularly

, -

Stabilization: Hyoscyamine binds preferentially to the inactive state (

) of the receptor, shifting the equilibrium away from the active state (

Receptor Kinetics & Affinity Profile

Hyoscyamine exhibits a "flat" affinity profile, binding with high affinity to all subtypes. This lack of selectivity underpins its broad systemic effects (e.g., antisialagogue, antispasmodic, tachycardic).

Table 1: Representative Affinity Constants (

| Receptor Subtype | G-Protein Coupling | Primary Tissue Distribution | ||

| CNS (Cortex), Gastric glands | 9.0 – 9.7 | 0.2 – 1.0 | ||

| Heart (SA/AV node), Smooth muscle | 9.0 – 9.6 | 0.25 – 1.0 | ||

| Exocrine glands, Smooth muscle | 9.1 – 9.8 | 0.15 – 0.8 | ||

| CNS (Striatum) | 8.9 – 9.5 | 0.3 – 1.2 | ||

| CNS (Substantia nigra), Eye | 8.8 – 9.4 | 0.4 – 1.5 |

Note:

. Higher values indicate stronger affinity. The values reflect the consensus that hyoscyamine is a nanomolar-potency pan-muscarinic blocker.

Signal Transduction Blockade

Hyoscyamine exerts its effects by preventing Acetylcholine (ACh) from stabilizing the active receptor conformation. This blockade disrupts two primary signaling cascades: the Phospholipase C (PLC) pathway and the Adenylyl Cyclase (AC) pathway.

Visualization: Muscarinic Signaling Blockade

The following diagram illustrates the dual-pathway inhibition.

Caption: Hyoscyamine prevents ACh binding, blocking Gq-mediated Calcium mobilization and Gi-mediated cAMP modulation.

Experimental Methodologies

To validate the mechanism and potency of hyoscyamine, researchers employ radioligand binding for affinity (

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant (

-

Preparation:

-

Source: CHO-K1 cells stably expressing human

receptors.[1] -

Radioligand:

-N-Methylscopolamine ( -

Buffer: 50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of radioligand (

-NMS). -

Add 25 µL of Hyoscyamine (Competitor) at varying concentrations (

M to -

Initiate by adding 200 µL of membrane suspension (5–10 µg protein/well).

-

Non-Specific Binding (NSB): Define using 1 µM Atropine (excess).

-

-

Incubation:

-

Incubate at 25°C for 60 minutes to reach equilibrium.

-

-

Termination:

-

Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB).

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using non-linear regression (Sigmoidal dose-response). -

Convert to

using the Cheng-Prusoff equation :

-

Protocol B: Functional Organ Bath (Antispasmodic Activity)

Objective: Measure functional antagonism of ACh-induced contraction in smooth muscle.

-

Tissue Preparation:

-

Isolate guinea pig ileum (rich in

receptors). -

Mount segments in organ baths containing Tyrode’s solution at 37°C, aerated with 95%

/5%

-

-

Equilibration:

-

Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

-

-

Agonist Control:

-

Generate a cumulative concentration-response curve (CRC) for Acetylcholine (

to -

Wash tissue until baseline tension is restored.

-

-

Antagonist Incubation:

-

Incubate tissue with Hyoscyamine (e.g., 10 nM) for 30 minutes.

-

-

Schild Analysis:

-

Repeat ACh CRC in the presence of Hyoscyamine.

-

Observe the rightward shift of the curve without depression of the maximum response (indicative of competitive antagonism).

-

Calculate the Dose Ratio (DR) and

value.

-

Visualization: Experimental Workflow

Caption: Parallel workflows for determining affinity (Radioligand) and functional potency (Organ Bath).

References

-

PubChem. (n.d.). Hyoscyamine Sulfate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology. Retrieved from [Link]

-

Hulme, E. C., et al. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

-

Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics.[2][3][4][5][6][7] Retrieved from [Link]

Sources

- 1. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of a selective muscarinic receptor antagonist and hyoscine (scopolamine) on motion sickness, skin conductance and heart rate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Binding affinity of hyoscyamine hydrobromide to M1 and M2 receptor subtypes

Title: Comparative Binding Kinetics and Pharmacodynamics of Hyoscyamine Hydrobromide at M1 and M2 Muscarinic Receptor Subtypes

Executive Summary

Hyoscyamine hydrobromide, the levorotatory isomer of atropine, serves as a prototypical non-selective muscarinic antagonist. While clinically utilized for its antispasmodic and antisecretory properties, its lack of receptor subtype selectivity presents a complex pharmacological profile that researchers must navigate during drug development. This guide provides a rigorous technical analysis of the binding affinity (

Molecular Pharmacology and Stereochemistry

Hyoscyamine is the (S)-(-)-enantiomer of atropine. Pharmacological activity resides almost exclusively in this L-isomer, which is approximately twice as potent as the racemic mixture (atropine) commonly cited in older literature.

-

Chemical Structure: Tropane alkaloid ester.

-

Key Pharmacophore: The protonated nitrogen of the tropane ring forms an ionic bond with a conserved aspartate residue in the receptor's orthosteric site, while the aromatic phenyl group interacts with a hydrophobic pocket (aromatic cage).

-

Selectivity Profile: Hyoscyamine is non-selective , binding with high affinity (sub-nanomolar

) to all five muscarinic subtypes (M1–M5).

Binding Affinity Profile: M1 vs. M2

The following data aggregates competitive binding assays using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand in human cloned receptors (CHO or Sf9 cells). Note that while hyoscyamine is the active isomer, many foundational datasets report values for Atropine (racemate).

Table 1: Comparative Binding Affinities (

| Parameter | M1 Receptor (Neural/Gastric) | M2 Receptor (Cardiac) | Selectivity Ratio (M2/M1) |

| Ligand | Hyoscyamine / Atropine | Hyoscyamine / Atropine | Interpretation |

| 0.17 ± 0.05 | 0.34 ± 0.08 | ~2.0 | |

| ~9.77 | ~9.47 | Low Selectivity | |

| Hill Slope ( | ~1.0 (Unity) | ~1.0 (Unity) | Competitive Antagonism |

| Coupling | Divergent Signaling |

Data Source Synthesis: The

Structural Mechanism of Action

The high affinity of hyoscyamine is driven by the conservation of the orthosteric binding pocket across M1 and M2 subtypes.

-

Orthosteric Site Conservation: The acetylcholine binding pocket is deeply buried within the transmembrane (TM) bundle.

-

Key Residue Interaction:

-

Aspartate (Asp105 in M1, Asp103 in M2): Forms a critical salt bridge with the cationic nitrogen of hyoscyamine.

-

Tyrosine Lid: A cluster of aromatic residues (Tyr, Trp) forms a "lid" over the ligand, stabilizing the hydrophobic rings of hyoscyamine via

stacking interactions. This steric occlusion prevents acetylcholine from entering the site.

-

-

Lack of Selectivity: Because the residues lining this orthosteric pocket are identical or highly conserved between M1 and M2, hyoscyamine cannot discriminate between them. Selective antagonists (e.g., Pirenzepine for M1) rely on interactions with non-conserved residues in the extracellular loops (allosteric sites) rather than the deep orthosteric pocket [3, 4].

Functional Consequences of Blockade

The blockade of M1 and M2 receptors by hyoscyamine results in opposing physiological shifts due to their divergent G-protein coupling.

Diagram 1: Divergent Signaling Pathways & Blockade

The following diagram illustrates the signal transduction cascades for M1 and M2 receptors and the point of hyoscyamine intervention.

Caption: Hyoscyamine competitively antagonizes both M1 (

Experimental Protocol: Radioligand Binding Assay

To verify the

Diagram 2: Assay Workflow

Caption: Standard workflow for determining Ki values via competitive displacement of a radioligand.

Detailed Methodology

-

Membrane Prep: Harvest CHO cells stably expressing hM1 or hM2. Homogenize in ice-cold HEPES buffer. Centrifuge (40,000 x g) to isolate membrane fractions.

-

Reaction Setup: In 96-well plates, combine:

-

50 µL Membrane suspension (~10-20 µg protein).

-

25 µL Radioligand:

-N-Methylscopolamine (0.2 nM final). -

25 µL Hyoscyamine (serial dilutions).

-

Non-specific binding (NSB): Define using 10 µM Atropine in separate wells.

-

-

Incubation: Incubate for 60-90 minutes at room temperature to reach equilibrium.

-

Termination: Harvest via rapid vacuum filtration using a cell harvester onto polyethyleneimine (PEI)-soaked glass fiber filters.

-

Calculation:

-

Convert CPM to DPM.

-

Plot % Specific Binding vs. Log[Hyoscyamine].

-

Calculate

using a 4-parameter logistic fit. -

Derive

using the Cheng-Prusoff equation :

-

References

-

Bacanak, M. et al. (2017). Muscarinic M1 and M2 receptors, fasting and seizure development in animals. DergiPark.[1]

-

Hulme, E.C. et al. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology.

-

Thal, D.M. et al. (2016).[2] Crystal structures of the M1 and M4 muscarinic acetylcholine receptors. Nature.

-

Caulfield, M.P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics.[1][2][3][4][5][6]

-

Gao, K. et al. (2025).[7] Cryo-EM structure of M1 muscarinic acetylcholine receptor in complex with atropine. Protein Data Bank Japan.[7]

Sources

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. mdpi.com [mdpi.com]

- 7. 9jea - cryo-EM structure of M1 muscarinic acetylcholine receptor in complex with atropine - Summary - Protein Data Bank Japan [pdbj.org]

Biosynthetic pathways of tropane alkaloids including hyoscyamine

This guide details the biosynthetic architecture, enzymatic mechanisms, and metabolic engineering of tropane alkaloids (TAs), specifically focusing on the hyoscyamine and scopolamine branch found in Solanaceous plants (Atropa belladonna, Hyoscyamus niger).

Executive Summary

Tropane alkaloids (TAs), particularly (-)-hyoscyamine and its epoxide derivative (-)-scopolamine , are vital anticholinergic agents used to treat neuromuscular disorders and motion sickness. While historically extracted from Solanaceae plants, recent breakthroughs in synthetic biology have mapped the complete pathway, revealing a complex architecture involving stereospecific reductions, subcellular transport, and atypical acyl-transfer mechanisms. This guide synthesizes the current state of knowledge, moving from the native biosynthetic logic to heterologous production and analytical validation.

Part 1: The Biosynthetic Architecture

The biosynthesis of hyoscyamine is a convergence of two metabolic modules: the formation of the bicyclic tropane ring (from ornithine) and the generation of the phenyllactate ester (from phenylalanine).

The Pathway Logic

-

Pyrrolidine Ring Formation: Ornithine is decarboxylated to putrescine, methylated by PMT , and oxidized by MPO to form the

-methyl- -

Tropinone Synthesis: A non-canonical condensation occurs. The pyrrolinium cation fuses with a polyketide-derived intermediate (catalyzed by PYKS and CYP82M3 ) to form tropinone.

-

The Stereochemical Branch Point (TRI vs. TRII):

-

Esterification (The SCPL Mechanism): Tropine condenses with phenyllactyl-glucose (activated by UGT84A27 ) via Littorine Synthase (LS) to form littorine .[4]

-

Rearrangement & Epoxidation: CYP80F1 catalyzes the rearrangement of littorine to hyoscyamine aldehyde, which is reduced to hyoscyamine.[5] Finally, H6H epoxidizes hyoscyamine to scopolamine.[2][6]

Pathway Visualization

The following diagram illustrates the molecular flow and enzyme checkpoints.

Caption: Figure 1. The Solanaceae tropane alkaloid biosynthetic pathway. Key branch points occur at Tropinone (TRI vs TRII) and the recruitment of the phenyllactate moiety via glucose-ester activation.

Part 2: Enzymology & Mechanistic Insights[4][11]

This section details the critical enzymes that define the pathway's efficiency and product profile.

The Stereochemical Switch: TRI vs. TRII

The metabolic flux toward medicinal alkaloids is controlled by two short-chain dehydrogenase/reductases (SDRs) that share ~64% sequence identity but possess opposite stereospecificity.

-

TRI (Tropinone Reductase I): Reduces the 3-keto group to the

-hydroxyl (Tropine).[1] This configuration is obligate for Littorine Synthase recognition. -

TRII (Tropinone Reductase II): Reduces the 3-keto group to the

-hydroxyl (Pseudotropine), diverting flux to calystegines.[2] -

Implication: In metabolic engineering, TRII activity must be suppressed or TRI overexpressed to maximize hyoscyamine yield.

The SCPL Acyl-Transfer Mechanism

Historically, the esterification step was debated. It is now confirmed to follow a Serine Carboxypeptidase-Like (SCPL) mechanism, distinct from the CoA-dependent BAHD transferases seen in other alkaloid pathways.

-

Activation: Phenyllactate is glucosylated by UGT84A27 to form phenyllactyl-glucose.

-

Transfer: Littorine Synthase (LS) , an SCPL acyltransferase, transfers the phenyllactyl group from the glucose donor to the tropine acceptor.

-

Engineering Note: This requires the co-expression of the specific UGT and LS; simple CoA-dependent ligases are insufficient.

The Littorine Rearrangement (CYP80F1)

The conversion of littorine to hyoscyamine involves a radical rearrangement catalyzed by CYP80F1 (Littorine Mutase).[5][7][8]

-

Mechanism: Abstraction of a hydrogen atom leads to the migration of the phenyllactate ester group, converting the achiral phenyllactate moiety into the chiral tropic acid moiety found in hyoscyamine.

-

Intermediate: The immediate product is hyoscyamine aldehyde , which requires a subsequent reduction (likely by endogenous ADHs or specific reductases in heterologous hosts) to form hyoscyamine.[7]

Part 3: Metabolic Engineering & Synthetic Biology

Recent work by the Smolke lab (Stanford) has established S. cerevisiae as a viable platform for TA production, highlighting the importance of subcellular compartmentalization.

Heterologous Reconstruction Strategy

Reconstituting the pathway in yeast requires more than just enzyme expression; it requires mimicking plant intracellular transport.

| Module | Key Enzymes/Genes | Source Organism | Function |

| Precursor Supply | CAR2, ARO8, ARO9 (Optimized) | S. cerevisiae | Enhance ornithine/phenylalanine pools. |

| Tropine Core | PMT, MPO, PYKS, CYP82M3, TRI | A. belladonna / D. stramonium | Synthesis of the tropane ring. |

| Esterification | UGT84A27, LS | A. belladonna | Condensation of tropine and phenyllactate. |

| Decoration | CYP80F1, H6H | H. niger / A. belladonna | Rearrangement and epoxidation.[2] |

The Role of Transporters

In plants, TAs are synthesized across different cell types and organelles (vacuole vs. ER). In yeast, pathway bottlenecks were resolved by expressing plant transporters:

-

AbPUP1 (Purine Permease): Facilitates the transport of alkaloids (specifically littorine/hyoscyamine intermediates) across the vacuolar membrane.

-

AbLP1 (Like-Permease): Assists in the cellular reuptake or intracellular shuttling of intermediates.

-

Impact: Expression of these transporters increased titers by facilitating substrate access to vacuolar-localized enzymes (like LS).

Part 4: Analytical & Experimental Protocols

Extraction Protocol (Plant Tissue & Yeast)

This protocol utilizes a basic-organic extraction to isolate the alkaloids from the cellular matrix.

Reagents:

-

Extraction Solvent: Chloroform : Methanol : Conc.[9][10][11] Ammonia (15 : 5 : 1 v/v/v).[9][10]

-

Wash Solvent: 1M Ammonia.

-

Resuspension Solvent: Mobile Phase A (see below).

Step-by-Step:

-

Lyophilization: Freeze-dry plant tissue or yeast pellets.

-

Disruption: Grind tissue to a fine powder (bead beating for yeast).

-

Extraction: Add 10 mL Extraction Solvent per 100 mg tissue. Sonicate for 20 min at room temperature.

-

Incubation: Shake at 200 rpm for 1 hour.

-

Separation: Centrifuge at 4000 x g for 10 min. Collect supernatant.

-

Drying: Evaporate solvent under nitrogen stream or vacuum concentrator.

-

Reconstitution: Dissolve residue in 500 µL Mobile Phase A. Filter through 0.22 µm PTFE filter.

HPLC-UV/MS Quantification

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm). Detection: UV at 210 nm (or MS in ESI+ mode).

Mobile Phases:

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% -> 40% B

-

15-20 min: 40% -> 90% B

Analytical Workflow Diagram

Caption: Figure 2. Standardized extraction and analysis workflow for tropane alkaloids.

References

-

Biosynthesis of medicinal tropane alkaloids in yeast. Source: Nature (2020).[12] Srinivasan, P., & Smolke, C. D.[13][14] [Link]

-

Engineering cellular metabolite transport for biosynthesis of computationally predicted tropane alkaloid derivatives in yeast. Source: PNAS (2021).[12] Srinivasan, P., & Smolke, C. D.[13][14] [Link]

-

Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Source: PNAS (1993). Nakajima, K., et al. [Link]

-

Functional genomic analysis of alkaloid biosynthesis in Hyoscyamus niger reveals a cytochrome P450 involved in littorine rearrangement. Source: Chemistry & Biology (2006).[12] Li, R., et al. [Link]

-

Simultaneous analysis of hyoscyamine, scopolamine, 6beta-hydroxyhyoscyamine and apoatropine in Solanaceous hairy roots by reversed-phase high-performance liquid chromatography. Source: Journal of Chromatography A (2004). Ciddi, V., et al. [Link]

Sources

- 1. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tropane Alkaloid Biosynthesis [biocyclopedia.com]

- 3. tropane alkaloids biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional genomic analysis of alkaloid biosynthesis in Hyoscyamus niger reveals a cytochrome P450 involved in littorine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. Simultaneous analysis of hyoscyamine, scopolamine, 6beta-hydroxyhyoscyamine and apoatropine in Solanaceous hairy roots by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Engineering a microbial biosynthesis platform for de novo production of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Engineering cellular metabolite transport for biosynthesis of computationally predicted tropane alkaloid derivatives in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Hyoscyamine Hydrobromide: Neuropharmacological Mechanisms and Experimental Applications

Executive Summary

This technical guide provides a rigorous analysis of hyoscyamine hydrobromide, the levo-isomer of the tropane alkaloid atropine. Unlike the racemic mixture found in atropine, hyoscyamine represents the active antimuscarinic moiety, possessing approximately twice the potency of the racemate. This document is designed for researchers and drug development professionals, focusing on the molecular dynamics of muscarinic receptor blockade, signal transduction inhibition, and validated experimental protocols for characterizing anticholinergic activity.

Molecular Pharmacology and Receptor Dynamics

Stereochemistry and Potency

Hyoscyamine is the (S)-(-)-isomer of atropine. In neuropharmacological applications, stereospecificity is critical; the l-isomer binds with high affinity to muscarinic acetylcholine receptors (mAChRs), while the d-isomer is virtually inactive. This distinction is vital for dosage calculation in experimental models, where 0.5 mg of hyoscyamine is pharmacologically equivalent to ~1.0 mg of atropine sulfate.

Receptor Binding Profile

Hyoscyamine acts as a competitive, non-selective antagonist across all five muscarinic subtypes (M1–M5). However, the physiological readout depends heavily on the tissue distribution of these subtypes.

| Subtype | G-Protein Coupling | Primary CNS Location | Primary Effect of Blockade |

| M1 | Gq/11 | Cortex, Hippocampus | Cognitive impairment, disruption of short-term memory |

| M2 | Gi/o | Brainstem, Cerebellum | Tachycardia (presynaptic autoreceptor blockade), tremor modulation |

| M3 | Gq/11 | Hypothalamus | Inhibition of glandular secretions, smooth muscle relaxation |

| M4 | Gi/o | Striatum | Modulation of dopamine release, locomotor regulation |

| M5 | Gq/11 | Substantia Nigra, VTA | Potential reduction in drug-seeking behavior (dopamine modulation) |

Signal Transduction Blockade

The core mechanism involves the prevention of acetylcholine (ACh) binding, thereby inhibiting the conformational change required to activate G-proteins.

-

M1, M3, M5 Blockade: Prevents the activation of Phospholipase C (PLC), inhibiting the generation of IP3 and DAG, and subsequently preventing intracellular calcium mobilization.

-

M2, M4 Blockade: Prevents the inhibition of Adenylyl Cyclase, leading to unchecked cAMP levels (or preventing the ACh-mediated decrease in cAMP).

Figure 1: Mechanism of Action. Hyoscyamine competitively blocks ACh binding, arresting downstream Gq and Gi signaling cascades.

Pharmacokinetics and BBB Dynamics

Understanding the pharmacokinetic profile is essential for designing in vivo experiments, particularly for CNS targets.

-

Absorption: Rapid and complete following oral administration.

-

Blood-Brain Barrier (BBB): Hyoscyamine is a tertiary amine (unlike the quaternary ammonium methscopolamine), allowing it to lipophilically penetrate the BBB efficiently. This property makes it a suitable candidate for central neuropharmacological studies but also increases the risk of central toxicity (delirium).

-

Metabolism: Hydrolysis to tropic acid and tropine occurs in the liver, but ~50% is excreted unchanged in the urine.[1]

-

Half-Life: 2 to 3.5 hours.[2][3] Experimental windows should be designed within 30–90 minutes post-administration for peak CNS effect [1, 2].

Experimental Protocols

Protocol A: Muscarinic Receptor Radioligand Binding Assay

This assay determines the binding affinity (

Objective: Quantify the competitive inhibition of a radiolabeled antagonist (e.g.,

Materials:

-

Source Tissue: CHO cells expressing human M1–M5 receptors or Rat Cerebral Cortex.

-

Radioligand:

-N-Methylscopolamine ( -

Non-specific control: Atropine (10 µM).

-

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4.

Workflow:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

-

Incubation:

-

Total Binding: Membrane +

-NMS + Vehicle. -

Non-Specific Binding: Membrane +

-NMS + Atropine (Excess). -

Experimental: Membrane +

-NMS + Hyoscyamine (

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

-

Quantification: Liquid scintillation counting.

Data Analysis:

Calculate specific binding and fit to a one-site competition model to derive

Figure 2: Workflow for Radioligand Binding Assay.

Protocol B: In Vivo Assessment (Organophosphate Rescue)

Hyoscyamine is a primary countermeasure for acetylcholinesterase (AChE) inhibitor poisoning (e.g., organophosphates, nerve agents). This model validates the efficacy of hyoscyamine in reversing cholinergic crisis.

Rationale: AChE inhibition leads to ACh accumulation. Hyoscyamine competes with this excess ACh at muscarinic receptors, preventing bronchial hypersecretion and bradycardia.[4]

Methodology:

-

Subject: Male Sprague-Dawley rats (250–300g).

-

Induction: Administer organophosphate (e.g., DFP or Paraoxon) s.c. to induce cholinergic signs (salivation, lacrimation, tremors).

-

Intervention: Administer Hyoscyamine Hydrobromide (start at 1-2 mg/kg i.m.) immediately upon symptom onset.

-

Endpoint Measurement:

-

Secretions: Quantify saliva production (weighing blotting paper).

-

Survival: Monitor survival rate at 24h.

-

Tremor: Note that hyoscyamine treats muscarinic symptoms (secretions) but has limited effect on nicotinic symptoms (muscle fasciculations) [3, 4].

-

Clinical and Translational Applications

-

Gastrointestinal Disorders: Used as an antispasmodic for IBS and peptic ulcers due to M3 blockade in smooth muscle [5].[2]

-

Neurology:

-

Sialorrhea: Management of drooling in Parkinson’s disease or cerebral palsy.

-

Organophosphate Poisoning: Critical antidote alongside pralidoxime [4].

-

-

Research Models: Used to induce temporary amnesia in rodents to screen for cognitive-enhancing drugs (nootropic screening).

Safety and Toxicology

The "Anticholinergic Toxidrome" is the limiting factor in hyoscyamine research and therapy.

-

Central: Confusion, delirium, hallucinations ("Mad as a hatter").

-

Peripheral: Hyperthermia ("Hot as a hare"), dry skin/mouth ("Dry as a bone"), mydriasis ("Blind as a bat"), erythema ("Red as a beet").

-

Antidote: Physostigmine (a reversible AChE inhibitor that crosses the BBB) can reverse severe central toxicity [6].

References

-

DailyMed. (2023). Hyoscyamine Sulfate - Clinical Pharmacology.[3] NIH. Available at: [Link]

-

PubChem. (2024). Hyoscyamine Sulfate Compound Summary. National Library of Medicine. Available at: [Link]

-

Shih, T. M., et al. (2003). Control of nerve agent-induced seizures is critical for neuroprotection and survival. Toxicology and Applied Pharmacology. Available at: [Link]

-

Drugs.com. (2024). Atropine vs Hyoscyamine Comparison.[1][5][6][7][8] Available at: [Link]

-

Alhassan, E. (2025).[2][8][9][10] Pharmacology of Hyoscyamine.[1][2][3][6][7][8][11][12] YouTube/Dr. Oracle. Available at: [Link](Note: Generalized reference to educational pharmacology content).

-

Wikipedia. (2024). Atropa belladonna and Anticholinergic Toxicity.[4][6] Available at: [Link]

Sources

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Hyoscyamine Sulfate Tablets, USP 0.125 mg [dailymed.nlm.nih.gov]

- 4. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparison of Glycopyrrolate, atropine and hyoscine in mixture with neostigmine for reversal of neuromuscular block following closed mitral valvotomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atropa bella-donna - Wikipedia [en.wikipedia.org]

- 7. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 8. drugs.com [drugs.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A method using L-hyoscyamine for the study of muscarinic acetylcholine receptor binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

A Senior Application Scientist's Guide to the Verification of Hyoscyamine Hydrobromide: Ensuring Identity and Purity Through Molecular Weight and CAS Number Validation

Introduction: The Foundational Importance of Chemical Identity

In the realms of pharmaceutical research and drug development, the absolute identity and purity of a starting material are paramount. Hyoscyamine hydrobromide, a tropane alkaloid and anticholinergic agent, serves as a critical active pharmaceutical ingredient (API) for treating a range of conditions related to gastrointestinal disorders and muscle spasms.[1][2] Its efficacy and safety are directly linked to its precise chemical structure and the absence of impurities. Therefore, rigorous verification of its fundamental identifiers—the Chemical Abstracts Service (CAS) number and molecular weight—is not a perfunctory step but a cornerstone of experimental validity, regulatory compliance, and ultimately, patient safety.

This guide provides an in-depth protocol for researchers and scientists to verify the identity of hyoscyamine hydrobromide. It moves beyond simple data retrieval, explaining the scientific rationale behind each verification step and presenting a self-validating workflow that ensures the material you have in the vial is exactly what you expect it to be.

Core Physicochemical Identifiers for Hyoscyamine Hydrobromide

The first step in any verification process is to consolidate the theoretical data from authoritative sources. This information forms the basis against which all experimental data will be compared. It is crucial to recognize that a single chemical entity can be associated with multiple identifiers depending on its form (e.g., free base, specific salt, stereoisomer).

| Identifier | Value | Authoritative Source(s) |

| IUPAC Name | (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate hydrobromide | MedKoo Biosciences[3] |

| Primary CAS Number | 306-03-6 | Axios Research, BioCrick, ChemicalBook[4][5][6] |

| Alternate CAS Numbers | 101-31-5 (Free Base); 50700-39-5 ((+)-isomer) | Axios Research, PubChem[4][7] |

| Molecular Formula | C₁₇H₂₄BrNO₃ | PubChem, Axios Research[4][7] |

| Average Molecular Weight | 370.28 g/mol | MedKoo Biosciences, Axios Research[3][4] |

| Exact Mass | 369.0940 Da | MedKoo Biosciences[3] |

The Rationale for a Multi-Faceted Verification Approach

A simple lookup of a CAS number is insufficient for rigorous scientific work. A deeper understanding of what these identifiers represent, and why they can vary, is essential for troubleshooting and ensuring the quality of your research.

Causality: Why One Compound Can Have Multiple CAS Numbers

The CAS Registry assigns a unique number to every distinct chemical substance. However, variations in salt form, hydration state, or stereochemistry result in a different CAS number. For hyoscyamine, the primary levorotatory hydrobromide salt is 306-03-6 .[3][6] The free base (the molecule without the hydrobromide salt) is assigned 101-31-5 , while the dextrorotatory (+)-isomer has its own identifier.[4][7] This distinction is critical; while all are structurally related, their physical properties, solubility, and potentially their biological activity and regulatory status can differ. Using a substance with an incorrect CAS number can lead to non-reproducible results.

Experience: Differentiating Average Molecular Weight from Exact Mass

The values presented in the table above highlight a key distinction:

-

Average Molecular Weight (370.28 g/mol ): This is the weighted average of the masses of all naturally occurring isotopes of the atoms in the molecule. This value is essential for gravimetric preparations, such as making a molar stock solution.

-

Exact Mass (369.0940 Da): This is the calculated mass of the molecule using the most abundant isotope for each atom (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). This is the value that is experimentally determined by high-resolution mass spectrometry (HRMS). Confirming the exact mass provides a very high degree of confidence in the elemental composition of the analyte.[3]

A Self-Validating Experimental Workflow for Identity Verification

Trustworthiness in science is built on protocols that are inherently self-validating. The following workflow combines documentary evidence with orthogonal analytical techniques to provide irrefutable confirmation of the identity and purity of hyoscyamine hydrobromide.

Caption: A multi-phase workflow for the comprehensive verification of hyoscyamine hydrobromide.

Experimental Protocol 1: Molecular Weight Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: This technique separates the analyte from potential impurities and provides a precise mass measurement of the parent ion. In solution, the hyoscyamine hydrobromide salt dissociates, and we expect to detect the protonated hyoscyamine free base ([M+H]⁺). This provides direct confirmation of the core molecule's elemental composition.

Methodology:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of hyoscyamine hydrobromide in methanol. Dilute this stock to a working concentration of 10 µg/mL using a mobile phase-like solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

-

Scan Range: m/z 100-500.

-

Expected Ion: The theoretical exact mass of the hyoscyamine free base (C₁₇H₂₃NO₃) is 289.1678 Da. The expected protonated adduct [M+H]⁺ is 290.1751 m/z .

-

-

Acceptance Criteria: The experimentally observed mass of the primary peak should be within ±5 ppm of the theoretical mass of the [M+H]⁺ ion.

Experimental Protocol 2: Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC-UV)

Rationale: While MS confirms mass, HPLC confirms purity and identity by comparing the retention time of the sample to a certified reference standard. This is a cornerstone of a self-validating system. The UV detector provides quantitative data on the main peak and any potential impurities.[8][9]

Methodology:

-

Standard and Sample Preparation:

-

Reference Standard: Prepare a 0.5 mg/mL solution of certified hyoscyamine hydrobromide reference standard in the mobile phase.

-

Sample: Prepare the sample to be tested at the exact same concentration (0.5 mg/mL) in the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.5) (e.g., 40:60 v/v). Note: The exact ratio should be optimized to achieve a suitable retention time, typically between 3-10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the reference standard first to establish the standard retention time (RT).

-

Inject the sample.

-

Perform a purity analysis by integrating all peaks in the chromatogram.

-

-

Acceptance Criteria:

-

Identity: The retention time of the major peak in the sample chromatogram must match the retention time of the reference standard within ±2%.

-

Purity: The area of the main peak in the sample chromatogram should be ≥99.0% of the total peak area.

-

Conclusion: Integrating Data for a Confident Batch Release

The verification of a chemical's identity is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal techniques. By cross-referencing documentary evidence (the CoA) with robust experimental data from LC-MS and HPLC, a researcher can be highly confident in the identity, purity, and quality of their hyoscyamine hydrobromide. This rigorous, evidence-based approach underpins the integrity of subsequent research and development, ensuring that experimental outcomes are both accurate and reproducible.

References

-

Hyoscyamine Hydro Bromide at Best Price - API for Gastrointestinal Relief . Prism Industries Private Limited. [Link]

-

Hyoscyamine hydrobromide - CAS - 306-03-6 . Axios Research. [Link]

-

Hyoscine Hydro Bromide Manufacturer in Anand, Gujarat . Prism Industries Private Limited. [Link]

-

Hyoscyamine Hydro bromide API for medicinal use . Prism Industries Private Limited. [Link]

-

Hyoscyamine hydrobromide-MSDS . BioCrick. [Link]

-

Hyoscyamine hydrobromide, (+)- | C17H24BrNO3 | CID 25021785 . PubChem - NIH. [Link]

-

LC-MS as a stability-indicating method for analysis of Hyoscine N-Butyl Bromide under stress degradation conditions with identification of degradation products . ResearchGate. [Link]

-

Hyoscine hydrobromide . Caesar & Loretz GmbH. [Link]

-

Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC . Agilent. [Link]

-

Analytical review: analytical techniques for hyoscine N butyl bromide . RSC Publishing. [Link]

-

Batch and Reverse-Flow Injection Spectrophotometric Determination of Hyoscine Butylbromide in Pharmaceutical Formulations . Chemical Review and Letters. [Link]

-

HPLC Method for Analysis of Hyoscyamine . SIELC Technologies. [Link]

Sources

- 1. Hyoscyamine Hydro Bromide at Best Price - API for Gastrointestinal Relief [prismindustriesltd.com]

- 2. prisminltd.com [prisminltd.com]

- 3. medkoo.com [medkoo.com]

- 4. Hyoscyamine hydrobromide - CAS - 306-03-6 | Axios Research [axios-research.com]

- 5. biocrick.com [biocrick.com]

- 6. HYOSCYAMINE HYDROBROMIDE | 306-03-6 [chemicalbook.com]

- 7. Hyoscyamine hydrobromide, (+)- | C17H24BrNO3 | CID 25021785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes & Protocols: Dosing Regimens for Hyoscyamine Hydrobromide in Wistar Rat Studies

Prepared by: Senior Application Scientist, Preclinical Pharmacology Division

Abstract and Scope

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and humane administration of hyoscyamine hydrobromide in Wistar rat models. Hyoscyamine, a tropane alkaloid, is a non-selective muscarinic receptor antagonist widely used in preclinical research to investigate the cholinergic system's role in various physiological processes, including gastrointestinal motility, cardiovascular function, and central nervous system activity.[1][2] This guide synthesizes field-proven insights and established methodologies to ensure scientific integrity, experimental reproducibility, and adherence to the highest standards of animal welfare. We will cover the underlying pharmacology, critical dosing considerations, detailed administration protocols, and monitoring strategies.

Pharmacological Profile of Hyoscyamine Hydrobromide

Mechanism of Action

Hyoscyamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1][3] It blocks the action of the endogenous neurotransmitter ACh at parasympathetic neuroeffector junctions, which are located on smooth muscles, cardiac muscle, and exocrine glands.[1][4] This blockade inhibits the "rest-and-digest" functions of the parasympathetic nervous system.[3][5] The resulting physiological effects are dose-dependent and include decreased salivation and bronchial secretions, reduced gastrointestinal motility, increased heart rate, and mydriasis (pupil dilation).[1][6]

Caption: Mechanism of Action of Hyoscyamine.

Pharmacokinetics in Rodent Models

Understanding the pharmacokinetic profile of hyoscyamine is critical for designing effective dosing regimens.

-

Absorption : Hyoscyamine is well-absorbed following oral and sublingual administration.[6] However, the bioavailability and time to peak concentration can be influenced by the route of administration. Intraperitoneal (IP) and intravenous (IV) routes bypass first-pass metabolism, leading to more rapid and complete systemic exposure.

-

Distribution : As a tertiary amine, hyoscyamine can cross the blood-brain barrier, leading to central nervous system (CNS) effects, particularly at higher doses.

-

Metabolism and Excretion : A significant portion of hyoscyamine is excreted unchanged in the urine.[6] A smaller fraction is metabolized in the liver, primarily through hydrolysis to tropine and tropic acid.[6] The biological half-life in humans is approximately 3.5 hours; while specific data for Wistar rats is less defined, a similar short duration of action should be anticipated.[6]

Dosing Considerations for Wistar Rat Studies

Factors Influencing Dose Selection

The selection of an appropriate dose is paramount and must be guided by the specific scientific objectives of the study.

-

Research Question : Studies aiming to induce central effects (e.g., modeling cognitive impairment) will typically require higher doses than those targeting peripheral effects (e.g., reduction of gastrointestinal spasms).

-

Route of Administration : The chosen route directly impacts bioavailability. Oral doses may need to be higher than parenteral (e.g., IP, SC, IV) doses to achieve equivalent systemic exposure.

-

Desired Effect Duration : The short half-life may necessitate multiple daily doses for studies requiring sustained receptor blockade.

-

Animal Characteristics : The age, weight, and sex of the Wistar rats can influence drug metabolism and response. Doses should always be calculated based on the most recent body weight (mg/kg).

Literature-Informed Dose Ranges

The following table summarizes dose ranges reported in the literature for hyoscyamine and related muscarinic antagonists in rats. It is imperative to conduct a pilot study to determine the optimal dose for your specific experimental conditions and desired endpoint.

| Compound | Route | Dose Range (mg/kg) | Observed Effect / Application | Reference(s) |

| R-(+)-hyoscyamine | i.p. | 0.005 | Increased acetylcholine release in the cortex | [7] |

| Hyoscyamine | N/A | N/A | Caused hypotension and alpha-adrenergic blockade | [6] |

| Hyoscine N-butyl bromide | Intra-loop | 0.5 - 5.0 mg (total dose) | Study of intestinal absorption | [8] |

Note: Specific dose-response data for hyoscyamine hydrobromide in Wistar rats is sparse in readily available literature. Researchers often rely on data from related compounds like atropine or scopolamine, or conduct thorough dose-finding studies. The study by Ghelardini et al. (1997) used a very low dose of the R-(+)-enantiomer to investigate a specific cholinergic amplification effect, which differs from the typical antagonistic use.[7]

Detailed Experimental Protocols

Protocol 1: Preparation of Hyoscyamine Hydrobromide Solution

Causality : Proper solution preparation is the foundation of accurate dosing. The choice of vehicle is critical to ensure solubility, stability, and biocompatibility. Sterile, isotonic saline (0.9% NaCl) is the preferred vehicle for parenteral administration as it minimizes irritation and osmotic stress at the injection site.

Materials :

-

Hyoscyamine hydrobromide powder (verify Certificate of Analysis for purity)

-

Sterile 0.9% sodium chloride (saline) solution

-

Sterile vials

-

Calibrated analytical balance

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure :

-

Calculate Required Mass : Determine the total amount of hyoscyamine hydrobromide needed based on the highest desired concentration and the total volume required for the study. For example, to prepare 10 mL of a 1 mg/mL solution:

-

Mass (mg) = Concentration (mg/mL) x Volume (mL)

-

Mass = 1 mg/mL x 10 mL = 10 mg

-

-

Weighing : Under a chemical fume hood, accurately weigh the calculated mass of hyoscyamine hydrobromide powder using an analytical balance.

-

Dissolution : Aseptically add the powder to a sterile vial. Using a sterile syringe, add the calculated volume of sterile 0.9% saline. For the example above, add 10 mL of saline.

-

Mixing : Gently vortex or swirl the vial until the powder is completely dissolved. The solution should be clear and free of particulates.

-

Sterilization : To ensure sterility for parenteral administration, draw the solution into a new sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial.

-

Labeling and Storage : Clearly label the final vial with the compound name, concentration, date of preparation, and storage conditions. Store solutions as recommended by the manufacturer, typically protected from light at 2-8°C for short-term use.[9]

Protocol 2: Administration via Intraperitoneal (IP) Injection

Causality : IP injection is a common route for systemic drug delivery in rats, offering rapid absorption. The procedure must be performed correctly to avoid puncturing abdominal organs, which can cause severe injury and invalidate experimental results. The lower right abdominal quadrant is the preferred site to avoid the cecum and urinary bladder.[10][11][12]

Materials :

-

Prepared hyoscyamine hydrobromide solution

-

Appropriately sized sterile syringes (e.g., 1 mL)

-

Sterile needles (23-25 gauge is typical for rats)[13]

-

70% ethanol or other suitable disinfectant

-

Animal scale

Procedure :

-

Dose Calculation : Weigh the rat immediately before dosing. Calculate the injection volume:

-

Volume (mL) = (Dose (mg/kg) x Weight (kg)) / Concentration (mg/mL)

-

-

Animal Restraint : Restrain the rat firmly but gently. One effective method is to hold the rat with its head tilted downwards. This position causes the abdominal organs to shift cranially, creating a safer injection space in the lower abdomen.[10][12]

-

Site Identification : Locate the lower right quadrant of the abdomen, lateral to the midline.[10]

-

Injection : Insert the needle, bevel up, at a 30-45 degree angle into the identified site.[10][13] Penetrate the skin and the abdominal wall. You should feel a slight "pop" as the needle enters the peritoneal cavity.

-

Aspiration : Gently pull back on the syringe plunger to aspirate. If no fluid (e.g., urine, blood, intestinal contents) enters the syringe hub, you are correctly positioned.[11] If fluid is aspirated, withdraw the needle, discard the syringe and solution, and prepare a new dose. Do not re-inject.

-

Administration : Inject the calculated volume smoothly. The total injection volume should not exceed 10 mL/kg.[13]

-

Withdrawal and Monitoring : Withdraw the needle and return the rat to its cage. Monitor the animal for several minutes for any immediate adverse reactions.

Protocol 3: Administration via Oral Gavage

Causality : Oral gavage is used for precise oral dosing, bypassing taste preferences and ensuring the entire dose is administered. The primary risk is accidental insertion of the gavage needle into the trachea, which can be fatal. Proper technique, including correct head and body alignment, is crucial to ensure the needle passes into the esophagus.[14][15]

Materials :

-

Prepared hyoscyamine hydrobromide solution

-

Sterile syringes

-

Appropriate size gavage needle for rats (e.g., 16-18 gauge, 2-3 inches long, with a rounded tip)[16]

Procedure :

-

Dose Calculation : Weigh the rat and calculate the required volume as described in 4.2.1. The maximum recommended volume is typically 10-20 mL/kg.[16]

-

Measure Tube Length : Before the first use on an animal, measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.[15][16] This helps prevent gastric perforation.

-

Animal Restraint : Restrain the rat firmly, ensuring the head, neck, and body are in a straight vertical line to facilitate passage into the esophagus.[14][17]

-

Insertion : Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[15][16]

-

Passage : The needle should pass smoothly with no resistance. The rat may exhibit slight swallowing motions.[16] If you feel any resistance or the animal shows signs of respiratory distress (e.g., gasping, cyanosis), STOP immediately. You may be in the trachea. Withdraw and start again.

-

Administration : Once the needle is in place, administer the solution slowly and steadily.

-

Withdrawal and Monitoring : Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor closely for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental lung administration.[16]

Caption: Standard Experimental Workflow for a Dosing Study.

Monitoring and Humane Endpoints

Causality : Diligent monitoring is an ethical and scientific obligation. It allows for the timely detection of adverse effects and ensures animal welfare. Establishing clear humane endpoints a priori prevents unnecessary suffering and is a requirement for animal use protocols.[18][19][20]

Parameters to Monitor

-

General Health : Observe for changes in posture (hunching), activity level (lethargy), and grooming habits (piloerection, unkempt coat).[19][21]

-

Anticholinergic Effects : Monitor for excessive mydriasis, dry mucous membranes, and changes in urination or defecation.

-

CNS Effects : At higher doses, look for signs of ataxia, confusion, restlessness, or sedation.

-

Body Weight : Record body weight at least daily. A rapid weight loss of 15-20% is a common humane endpoint criterion.[20][21]

-

Food and Water Intake : Monitor for significant decreases.

Humane Endpoints

An animal must be humanely euthanized if it reaches a predetermined endpoint. These endpoints must be clearly defined in the animal study protocol.[18] Examples include:

-

Loss of more than 20% of initial body weight.[20]

-

Inability to rise or ambulate to reach food or water.[21]

-

Labored breathing (dyspnea).[21]

-

Persistent and severe lethargy or unresponsiveness.

References

-

Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall.

-

Hyoscyamine Sulfate - PubChem. NIH.

-

Hyoscyamine Hydrobromide: Unlocking Its Healing Benefits - API Pharmaceutical company.

-

Intestinal absorption, intestinal distribution, and excretion of [14C] labelled hyoscine N‐butyl bromide (butylscopolamine) in the rat | Request PDF - ResearchGate.

-

Hyoscyamine - LiverTox - NCBI Bookshelf. (2017-07-07).

-

Hyoscyamine - Wikipedia.

-

Hyoscyamine - PubChem. NIH.

-

Levbid, Levsin (hyoscyamine) dosing, indications, interactions, adverse effects, and more. Medscape.

-

Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed.

-

Muscarinic Antagonists - StatPearls - NCBI Bookshelf. NIH.

-

Guidelines for Humane Endpoints in Animal Study Proposals - NIH OACU.

-

SOP: Oral Gavage in the Rat - Virginia Tech. (2017-12-12).

-

A physical method for the determination of hyoscine hydrobromide in a tablet mixture.

-

Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services.

-

SOP: Intraperitoneal Injections in the Rat - Research and Innovation | Virginia Tech. (2017-12-12).

-

IACUC Guidelines on Humane Endpoints.

-

Muscarinic antagonist - Wikipedia.

-

l-Hyoscine hydrobromide | Drug Information, Uses, Side Effects, Chemistry.

-

Intraperitoneal Injection in Rats | Animals in Science - Queen's University.

-

Muscarinic Receptor Agonists and Antagonists | Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e | AccessMedicine.

-

Oral Gavage In Mice and Rats - ucsf - iacuc.

-

Endpoint Guidelines for Animal Use Protocols.

-

Intraperitoneal Injection in the Rat - Research Animal Training.

-

TECH 09b -Oral Gavage in Adult Rats - UBC Animal Care Services.

-

Autonomic Pharmacology | Muscarinic Antagonists - YouTube. (2022-09-16).

-

HUMANE ENDPOINTS.

-

Hyoscine Preparations: General Information on use - Cardiff Critical Care.

-

Hyoscyamine Patient Tips: 7 things you should know - Drugs.com. (2025-09-24).

-

Hyoscyamine hydrobromide | CAS# 306-03-6 (HBr) | anticholinergic - MedKoo Biosciences.

-

Oral Gavage in rats, Prof. Sawsan Aboul-Fotouh - YouTube. (2020-02-20).

-

Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PubMed Central.

-

Humane endpoints | NC3Rs. (2015-10-02).

-

IP injection is frequently performed in rodents. The aim of this technique is to administer material into the space surrounding.

-

Oral Gavage in Rats: Animal Welfare Evaluation - PMC - NIH.

Sources

- 1. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 6. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medkoo.com [medkoo.com]

- 10. research.vt.edu [research.vt.edu]

- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 12. research.uga.edu [research.uga.edu]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. ouv.vt.edu [ouv.vt.edu]

- 15. animalcare.ubc.ca [animalcare.ubc.ca]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 17. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 19. umaryland.edu [umaryland.edu]

- 20. med.hku.hk [med.hku.hk]

- 21. uwm.edu [uwm.edu]

Application Note: High-Purity Synthesis and Purification of Hyoscyamine Hydrobromide

Abstract & Core Directive

Hyoscyamine hydrobromide is the hydrobromide salt of (-)-hyoscyamine, a potent anticholinergic tropane alkaloid. Unlike its racemate derivative atropine (±-hyoscyamine), pure (-)-hyoscyamine exhibits approximately twice the antimuscarinic potency and a distinct pharmacokinetic profile.[1]

The Critical Challenge: The primary failure mode in hyoscyamine production is racemization . Under basic conditions (pH > 10) or thermal stress, the chiral center at the C-alpha position of the tropic acid moiety inverts, converting valuable (-)-hyoscyamine into the less potent racemic mixture (atropine).

This guide details a Low-Temperature, pH-Gradient Extraction Protocol designed to isolate (-)-hyoscyamine from Datura stramonium (Jimson weed) and convert it to the hydrobromide salt with >98% optical purity.

Safety & Toxicology (Critical)

WARNING: Hyoscyamine is a potent neurotoxin.

-

LD50 (Oral, Rat): ~375 mg/kg; however, human sensitivity is much higher.

-

Symptoms: Mydriasis, tachycardia, hyperthermia, delirium ("mad as a hatter"), and respiratory arrest.

-

Controls: All procedures must be performed in a certified chemical fume hood. Wear nitrile gloves (double-gloved), safety goggles, and a lab coat. Have physostigmine available as an antidote in clinical proximity if mandated by site safety officers.

Process Workflow Visualization

The following diagram outlines the critical path, emphasizing the pH checkpoints required to separate hyoscyamine from scopolamine and prevent racemization.

Figure 1: Process flow for the isolation of Hyoscyamine HBr. The yellow node highlights the critical pH adjustment step where racemization risk is highest.

Detailed Protocols

Phase 1: Extraction (The Acid-Tartrate Method)

Rationale: Standard alkaline extraction (e.g., Lime method) is rejected here due to high racemization risk. We utilize an acid-alcohol extraction which maintains the alkaloid in its stable salt form during primary isolation.

Materials:

-

Dried, milled Datura stramonium seeds or leaves (Seeds have higher alkaloid content: ~0.4%).

-

Sulfuric acid (0.5 N) or Tartaric Acid (1%).

-

Petroleum ether (40-60°C).[2]

-

Ammonium hydroxide (25%).

-

Chloroform (CHCl₃) or Dichloromethane (DCM).

Protocol:

-

Maceration: Suspend 100 g of powdered biomass in 500 mL of 0.5 N H₂SO₄ .

-

Note: Acidic pH ensures alkaloids are protonated (water-soluble) and stable.

-

Stir for 24 hours at room temperature (20-25°C). Do not heat.

-

-

Filtration: Filter the mixture through a Buchner funnel with Celite to remove plant debris. Retain the acidic aqueous filtrate.

-

Defatting: Transfer filtrate to a separatory funnel. Wash with 2 x 100 mL Petroleum Ether.

-

Basification (CRITICAL): Cool the aqueous phase to 10°C using an ice bath. Slowly add NH₄OH dropwise until pH reaches 8.5 - 9.0 .

-

Control: Do NOT exceed pH 9.5. Strong bases (NaOH) or high pH (>10) will instantly trigger racemization to atropine.

-

-

Extraction: Immediately extract the cold aqueous solution with 4 x 100 mL Chloroform.

-

Combine chloroform extracts and dry over anhydrous Na₂SO₄.

-

Evaporate solvent under vacuum at < 40°C to yield the Crude Alkaloid Base.

-

Phase 2: Purification & Scopolamine Separation

Rationale: The crude extract contains hyoscyamine, scopolamine, and apoatropine. Scopolamine is a weaker base (pKb ~ 6.5) compared to hyoscyamine (pKb ~ 4.3). We exploit this via pH-gradient extraction or fractional crystallization.

Protocol (Fractional Crystallization):

-

Dissolve the Crude Alkaloid Base in a minimum volume of warm dry acetone or benzene (Caution: Benzene is carcinogenic; Toluene is a safer alternative).

-

Allow the solution to cool slowly to 4°C.

-

Hyoscyamine crystallizes first as needles, while scopolamine remains in the mother liquor.

-

Filter the crystals.[3] Recrystallize once from ethanol to achieve >95% chemical purity.

Phase 3: Synthesis of Hyoscyamine Hydrobromide

Rationale: The hydrobromide salt is the pharmacopeial standard. The reaction must be stoichiometric to prevent acid-catalyzed hydrolysis of the ester bond.

Reagents:

-

Hydrobromic Acid (48% aq) or HBr in Acetic Acid.

-

Absolute Ethanol.[3]

-

Diethyl Ether.

Protocol:

-

Dissolve 10 g of purified Hyoscyamine base in 50 mL of Absolute Ethanol .

-

Place the vessel in an ice bath (0-5°C).

-

Titrate carefully with Hydrobromic Acid while monitoring pH.

-

Target: Stop addition exactly at pH 4.0 - 4.5 .

-

Warning: Excess acid can hydrolyze the tropine ester.

-

-

Concentrate the solution under vacuum (Rotavap, <40°C) to approximately 15 mL.

-

Add Diethyl Ether dropwise until turbidity (cloudiness) persists.

-

Refrigerate at 4°C for 12-24 hours. White crystalline Hyoscyamine Hydrobromide will precipitate.

-

Filter, wash with cold ether, and dry in a vacuum desiccator over P₂O₅.

Quality Control & Analytical Validation

Quantitative Analysis (HPLC)

To distinguish (-)-hyoscyamine from atropine, a chiral column is required.

-

Column: Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 220 nm.

-

Acceptance Criteria:

Physicochemical Properties Table

| Parameter | Hyoscyamine HBr (Target) | Atropine Sulfate (Impurity) |

| CAS Number | 306-03-6 | 55-48-1 |

| Melting Point | 152°C (anhydrous) | 190 - 194°C |

| Optical Rotation | -24° to -26° (c=5, H₂O) | 0° (Racemic) |

| Solubility | Soluble in water, ethanol | Soluble in water |

| Crystal Form | Prisms/Needles | Prisms |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Optical Rotation | Racemization occurred during extraction.[9] | Ensure pH never exceeds 9.0. Keep temperature < 40°C during evaporation. |

| Oiling Out | Impurities or excess water in crystallization. | Use anhydrous ethanol. Dry the crude base thoroughly before salt formation. |

| Low Yield | Incomplete extraction or degradation. | Increase maceration time. Ensure biomass is finely milled (60 mesh). |